molecular formula C17H25N3O3S B11249727 N-(butan-2-yl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-(butan-2-yl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11249727
M. Wt: 351.5 g/mol
InChI Key: RBFPBLXBWVLQMV-UHFFFAOYSA-N
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Description

4-BUTYL-N-SEC-BUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE is a complex organic compound belonging to the benzothiadiazine family. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system with various substituents. Benzothiadiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-N-SEC-BUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiadiazine ring and the introduction of the butyl, sec-butyl, and methyl substituents. Commonly used reagents include sulfur-containing compounds, amines, and various alkylating agents. The reaction conditions often involve heating and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of reagents and conditions is crucial to minimize by-products and ensure the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-N-SEC-BUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-BUTYL-N-SEC-BUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways or as an agonist/antagonist of certain receptors .

Comparison with Similar Compounds

Similar Compounds

    4-BUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE: Lacks the sec-butyl group.

    N-SEC-BUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE: Lacks the butyl group.

    3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE: Lacks both butyl and sec-butyl groups.

Uniqueness

The presence of both butyl and sec-butyl groups in 4-BUTYL-N-SEC-BUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE contributes to its unique chemical and biological properties. These substituents can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs .

Properties

Molecular Formula

C17H25N3O3S

Molecular Weight

351.5 g/mol

IUPAC Name

N-butan-2-yl-4-butyl-3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C17H25N3O3S/c1-5-7-10-20-13(4)19-24(22,23)16-11-14(8-9-15(16)20)17(21)18-12(3)6-2/h8-9,11-12H,5-7,10H2,1-4H3,(H,18,21)

InChI Key

RBFPBLXBWVLQMV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC(C)CC)C

Origin of Product

United States

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